REACTION_SMILES
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[CH:26]([Cl:27])([Cl:28])[Cl:29].[NH2:1][CH:2]1[CH2:3][N:4]([CH:7]2[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]2)[CH2:5][CH2:6]1.[c:13]1([C:23](=[O:24])[Cl:25])[cH:14][cH:15][cH:16][c:17]2[cH:18][cH:19][cH:20][cH:21][c:22]12>>[NH:1]([CH:2]1[CH2:3][N:4]([CH:7]2[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]2)[CH2:5][CH2:6]1)[C:23]([c:13]1[cH:14][cH:15][cH:16][c:17]2[cH:18][cH:19][cH:20][cH:21][c:22]12)=[O:24]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC1CCN(C2CCCCC2)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1cccc2ccccc12
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Name
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Type
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product
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Smiles
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O=C(NC1CCN(C2CCCCC2)C1)c1cccc2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |